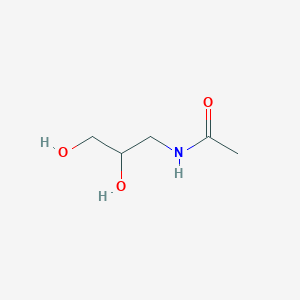

N-(2,3-dihydroxypropyl)acetamide

Description

Contextual Significance of the Acetamide (B32628) Functional Group in Organic Synthesis and Biochemical Pathways

The acetamide functional group, with the chemical structure CH₃CONH-, is a cornerstone in the landscape of organic chemistry and biochemistry. fiveable.meallen.in It is the simplest amide derived from acetic acid and ammonia (B1221849). fiveable.mefiveable.me The presence of a polar carbonyl group and an amino group allows acetamides to participate in hydrogen bonding, a critical factor influencing the solubility and reactivity of the molecules they are part of. fiveable.me

In organic synthesis , the acetamide group serves multiple strategic roles:

A Precursor: Acetamide can be a starting material for the synthesis of other organic compounds. fiveable.me For instance, it can be hydrolyzed to produce acetic acid and ammonia or reduced to form ethylamine. allen.in

A Solvent: Molten acetamide is an effective solvent with a high dielectric constant, enabling it to dissolve a range of substances, including some inorganic compounds. wikipedia.org

Industrial Applications: It is utilized as a plasticizer and a stabilizer in the production of various materials. allen.inwikipedia.org

In the realm of biochemistry , the amide bond (of which acetamide is the simplest example) is fundamental to life itself, forming the backbone of proteins. The acetamide group appears in various biologically active molecules and pharmaceuticals. fiveable.me Its ability to interact with enzymes and other biological molecules through hydrogen bonding and other non-covalent interactions makes it a key feature in drug design. Furthermore, acetamide has been detected in interstellar space, suggesting that such fundamental organic molecules, which are precursors to life as we know it, can form outside of Earth. wikipedia.org

Role of the 2,3-Dihydroxypropyl Moiety as a Chiral Building Block and Hydrophilic Scaffold

The 2,3-dihydroxypropyl group, derived from glycerol, is a crucial component that confers significant properties upon the molecules it is incorporated into. Its primary roles in chemical synthesis are as a chiral building block and a hydrophilic scaffold.

As a chiral building block , the 2,3-dihydroxypropyl moiety, which contains two hydroxyl groups on a three-carbon chain, can exist in different stereoisomeric forms. This chirality is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where a specific three-dimensional arrangement of atoms is often required for biological activity. For example, the (S)-enantiomer of N-(2,3-dihydroxypropyl)acetamide is specifically used as a side chain in the structure of pimasertib, a MEK1/2 inhibitor developed for oncology applications.

As a hydrophilic scaffold , the two hydroxyl (-OH) groups of the 2,3-dihydroxypropyl moiety are capable of forming hydrogen bonds with water molecules. This dramatically increases the water solubility of the parent molecule. ontosight.ai This property is highly desirable in many applications, particularly in the development of pharmaceuticals and biomedical materials. Increasing the hydrophilicity of a compound can improve its biocompatibility and alter its pharmacokinetic profile. nih.gov This is exemplified in the use of this compound as a key structural component in the non-ionic, iodinated contrast agent iohexol, where the dihydroxypropyl groups enhance water solubility and reduce osmolality. The use of hydrophilic scaffolds is a common strategy in tissue engineering to improve cell adhesion and proliferation on polymer surfaces. nih.gov

Overview of the this compound Structure within Broader Chemical Classes and Its Related Analogues

This compound (CAS No: 16527-24-5) belongs to several chemical classes, including acetamides, amides, and diols. chemicalbook.comdrugbank.com Its molecular formula is C₅H₁₁NO₃. chemicalbook.com The molecule's structure, featuring both hydrophilic hydroxyl groups and a more hydrophobic acetamide group, gives it an amphiphilic character. ontosight.ai

Several analogues of this compound have been synthesized and studied, often for specific applications. These analogues typically involve modifications to the acetamide or the propyl chain.

| Analogue Name | Structural Difference from this compound | Key Application/Significance |

| Iohexol | A complex molecule containing three this compound groups attached to a tri-iodinated benzene (B151609) ring. | A widely used non-ionic X-ray contrast agent. The hydrophilic groups improve its safety profile. |

| Pimasertib | Contains an (S)-N-(2,3-dihydroxypropyl)acetamide side chain. | An investigational anti-cancer drug (MEK1/2 inhibitor). The specific stereochemistry is crucial for its activity. |

| N-(2-hydroxyphenyl)acetamide | The 2,3-dihydroxypropyl group is replaced by a 2-hydroxyphenyl group. | Studied for its potential to protect against acute kidney injury. nih.gov |

| N,N-dipropylacetamide | The hydroxyl groups are absent, and two propyl groups are attached to the nitrogen atom. | A different type of N-substituted acetamide. nist.gov |

| 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | A more complex structure that incorporates two N-(2,3-dihydroxypropyl)amide moieties. | A related compound found in the context of iodinated contrast agents. nih.gov |

| N-ethyl-n-(2,3-dihydroxypropyl)-3-acetamidoaniline | Features an ethyl group on the nitrogen and an acetamidoaniline group. | An analogue with a more complex substitution pattern. uni.lu |

These analogues highlight the versatility of the this compound scaffold and how modifications to its structure can lead to a wide range of properties and applications, from medical imaging to targeted cancer therapy.

Research Gaps and Emerging Directions in this compound Studies

While this compound and its derivatives have found significant use, particularly in the field of medical imaging, there remain several areas where further research is needed. A comprehensive understanding of its metabolic fate and long-term toxicological profile is still developing.

Emerging research directions are focused on leveraging the unique properties of this compound for novel applications:

Biocompatible Materials: The hydrophilic and biocompatible nature of the 2,3-dihydroxypropyl moiety makes it an attractive monomer or additive for the creation of new polymers for biomedical applications, such as hydrogels or coatings for medical devices.

Drug Delivery: The amphiphilic character of this compound could be exploited in the design of drug delivery systems, such as micelles or nanoparticles, to encapsulate and deliver therapeutic agents.

Enzyme Inhibition: The acetamide group is a known feature in many enzyme inhibitors. nih.govnih.gov Further investigation into the potential of this compound and its derivatives as inhibitors for specific enzymes could yield new therapeutic leads.

Chiral Synthesis: The chiral nature of the 2,3-dihydroxypropyl group makes it a valuable starting material for the asymmetric synthesis of complex molecules, a critical area in modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBNPEJLQIGOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302370 | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16527-24-5 | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16527-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2,3-dihydroxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2,3 Dihydroxypropyl Acetamide and Analogous Compounds

Stereoselective Synthesis of Enantiopure N-(2,3-Dihydroxypropyl)amide Derivatives

Achieving enantiopure forms of N-(2,3-dihydroxypropyl)amide derivatives is critical, as the biological activity and physical properties of chiral molecules are often dependent on their specific stereoconfiguration. Methodologies focus on introducing the chiral dihydroxypropyl group with high fidelity.

The ring-opening of epoxides with nucleophiles is a fundamental and powerful strategy for producing 1,2-difunctionalized compounds, including the β-amino alcohols that form the backbone of N-(2,3-dihydroxypropyl)amides. rsc.org The significant ring strain of epoxides (approximately 13 kcal/mol) facilitates their reaction with nucleophiles. masterorganicchemistry.com

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this pathway, the nucleophile, such as the amide anion of acetamide (B32628), attacks one of the electrophilic carbons of the epoxide ring. This attack preferentially occurs at the sterically least hindered carbon atom, leading to high regioselectivity. libretexts.orgyoutube.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the site of attack. Therefore, by using an enantiomerically pure epoxide, such as (R)- or (S)-glycidol, one can synthesize the corresponding enantiopure N-(2,3-dihydroxypropyl)acetamide.

The general mechanism under basic conditions is as follows:

Deprotonation of Amide: A base abstracts a proton from the amide (e.g., acetamide) to form a more nucleophilic amide anion.

Nucleophilic Attack: The amide anion attacks the least substituted carbon of the epoxide ring. youtube.com

Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate.

Protonation: A subsequent workup with a proton source neutralizes the alkoxide to yield the final diol product. masterorganicchemistry.com

Catalytic systems have also been developed to control the regioselectivity of epoxide ring-opening reactions, especially for more complex or unbiased epoxides where steric and electronic factors are similar at both carbons. rsc.org

Table 1: Regioselectivity in Nucleophilic Epoxide Ring Opening

| Reaction Type | Conditions | Site of Attack | Stereochemistry | Product |

| Base-Catalyzed | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Least substituted carbon | Inversion (SN2) | trans-1,2-Diol derivative |

| Acid-Catalyzed | Weak Nucleophile (e.g., H₂O, ROH) | Most substituted carbon (SN1-like) | Racemization/Inversion | Mixture of isomers |

While not a direct method for alkylating an existing amide with a dihydroxypropyl group, N-heterocyclic carbene (NHC) catalysis represents an advanced strategy for forming the amide bond itself, which can be applied to the synthesis of analogous compounds. NHC-catalyzed reactions are known for their ability to induce "umpolung," or polarity reversal, of functional groups. rsc.org

In the context of amide synthesis, NHCs can catalyze the oxidative amidation of aldehydes. acs.org The process generally involves the following steps:

The NHC attacks an aldehyde to form a Breslow intermediate.

This intermediate is then oxidized to an acyl azolium species, which is a highly activated acylating agent. acs.orgnih.gov

The acyl azolium reacts with an amine nucleophile to form the desired amide.

This method has been developed for high efficiency, with some processes occurring in electrochemical microflow cells that allow for high yields and productivity without the need for chemical oxidants. acs.org Researchers have also developed aerobic oxidation methods using molecular oxygen as the sole oxidant and environmentally benign solvents, which can convert imines directly to amides via an aza-Breslow intermediate. rsc.orgrsc.org These methods provide a powerful alternative to traditional amide coupling reagents for constructing the core amide structure of complex molecules. rsc.org

The selection of the starting material is crucial for an efficient and stereocontrolled synthesis. Chiral building blocks that already contain the 2,3-dihydroxypropyl moiety or a precursor are commonly employed.

Glycidol (B123203) ((2,3-epoxy-1-propanol)) : As a chiral epoxide, glycidol is an ideal starting material. Its use in ring-opening reactions, as described in section 2.1.1, allows for the direct and stereospecific introduction of the chiral dihydroxypropyl group onto the nitrogen atom of an amide. The reaction of acetamide with (R)-glycidol, for instance, will yield (R)-N-(2,3-dihydroxypropyl)acetamide, assuming the reaction proceeds at the terminal carbon of the epoxide.

1-Bromo-2,3-dihydroxypropane and related halohydrins : Halohydrins serve as electrophilic synthons for the 2,3-dihydroxypropyl group. In a typical N-alkylation reaction, the amide is first deprotonated with a base to form the nucleophilic amide anion. This anion then displaces the halide (e.g., bromide) in an SN2 reaction. A related compound, 3-chloro-1,2-propanediol (B139630) (a chlorohydrin), is also used in similar alkylation reactions to introduce the dihydroxypropyl group onto a nitrogen-containing molecule. researchgate.net The stereochemistry of the diol can be pre-determined in the halohydrin starting material, allowing for stereocontrolled synthesis of the final product.

N-Alkylation Strategies for Introducing the 2,3-Dihydroxypropyl Group onto Amides

Direct N-alkylation of a primary or secondary amide is a common method for synthesizing N-substituted amides. rsc.org However, amides are weak nucleophiles, often requiring conversion to their more reactive conjugate bases for successful alkylation. mdpi.com

A variety of conditions and catalytic systems have been developed to facilitate the N-alkylation of amides.

Base-Mediated Alkylation : This is the most traditional approach. A strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is used to deprotonate the amide. mdpi.com The resulting amidate anion then reacts with an alkylating agent, such as 1-bromo-2,3-dihydroxypropane. Phase-transfer catalysts are sometimes employed in conjunction with bases like KOH to improve reaction efficiency, and microwave irradiation has been shown to accelerate the reaction significantly, often in solvent-free conditions. mdpi.com Other strong bases like potassium tert-butoxide (t-BuOK) are also effective. rsc.org

Catalytic Alkylation : More advanced methods utilize transition metal catalysts to enable the reaction under milder conditions. Ruthenium nih.gov, copper sioc-journal.cnnih.gov, and iridium organic-chemistry.org complexes have been successfully used to catalyze the N-alkylation of amides with alcohols or alkyl halides. The "borrowing hydrogen" methodology, often catalyzed by ruthenium or iridium, allows for the direct N-alkylation of amides with alcohols, producing water as the only byproduct, which is an atom-economical and environmentally friendly approach. rsc.orgnih.gov A recent radical-based strategy merges boryl radical-mediated halogen-atom transfer with copper catalysis to achieve the N-alkylation of amides with alkyl halides. nih.gov

Table 2: Comparison of N-Alkylation Methods for Amides

| Method | Catalyst/Reagent | Alkylating Agent | Conditions | Key Features |

| Base-Mediated | KOH, NaH, t-BuOK | Alkyl Halide | Often requires heat or microwave mdpi.com | Classic method, can have side reactions. |

| Borrowing Hydrogen | Ruthenium or Iridium complexes nih.govorganic-chemistry.org | Alcohol | Typically 100-120 °C | Atom-economical, water is the only byproduct. nih.gov |

| Copper-Catalyzed | Cu(OTf)₂ or other Cu salts sioc-journal.cnnih.gov | Alcohol or Alkyl Halide | Varies, can be photoinduced organic-chemistry.org | Versatile for different functional groups. |

| Radical-Mediated | Amine-borane complex / Cu catalyst nih.gov | Alkyl Halide | Oxidative conditions | Circumvents low nucleophilicity of amides. nih.gov |

Controlling the outcome of the alkylation is paramount for producing the desired compound exclusively.

Regioselectivity : Amides possess two potential nucleophilic sites: the nitrogen and the oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated (imidate) products. Generally, N-alkylation is thermodynamically favored. Reaction conditions can be optimized to enhance selectivity for N-alkylation. The choice of base, solvent, and counterion can influence the N/O selectivity.

Stereochemical Control : When the alkylating agent is chiral, such as enantiopure glycidol or a derivative, preserving the stereochemistry is essential.

In base-catalyzed epoxide ring-opening , the SN2 mechanism ensures predictable stereochemical outcomes. The attack on a chiral epoxide like (S)-glycidol at the less-hindered C3 position leads to inversion at that center, resulting in a specific stereoisomer of the product. masterorganicchemistry.comlibretexts.org

In alkylation with a chiral alkyl halide , the reaction also proceeds via an SN2 mechanism, resulting in inversion of the configuration at the carbon bearing the leaving group.

Catalytic methods, such as the ruthenium-catalyzed N-alkylation with alcohols, have been shown to proceed with an excellent retention of stereochemical integrity, making them highly valuable for synthesizing enantiopure products. nih.gov

Condensation and Amidation Approaches for Acetamide Moiety Formation

The formation of the acetamide group in this compound involves the creation of an amide bond between the primary amine of 3-amino-1,2-propanediol (B146019) and an acetylating agent. The key challenge in this synthesis is the chemoselective N-acylation over O-acylation of the two hydroxyl groups. Several strategies can be employed to achieve this selectivity.

One direct approach is the selective N-acetylation using acetic anhydride (B1165640) under controlled conditions. The difference in nucleophilicity between the amino group and the hydroxyl groups can be exploited. The amino group is generally more nucleophilic than the hydroxyl groups, especially under neutral or slightly basic conditions. By carefully controlling the reaction parameters such as pH, temperature, and the stoichiometry of the reagents, preferential N-acetylation can be achieved. For instance, conducting the reaction at a controlled pH, often near neutral, can favor the acetylation of the more basic amino group. nih.govnih.gov The use of a mild base, such as sodium acetate, can facilitate this reaction in an aqueous medium by liberating the free amine from its potential salt form, which then readily reacts with acetic anhydride. researchgate.net

Another effective strategy is the mixed anhydride method . This involves the reaction of acetic acid with a chloroformate, such as isobutyl chloroformate, or a sulfonyl chloride in the presence of a base to form a mixed anhydride. This activated intermediate is then reacted in situ with 3-amino-1,2-propanediol. The mixed anhydride is highly reactive towards the amine, leading to the formation of the desired amide. This method often provides good yields and high selectivity for N-acylation over O-acylation in amino alcohols. google.comnih.gov

Enzymatic approaches also offer a high degree of selectivity. For example, immobilized lipases, such as Candida antarctica lipase (B570770) B, have been used for the selective N-acylation of 3-amino-1,2-propanediol with fatty acids, demonstrating the principle of selective amidation in the presence of unprotected hydroxyl groups. While this example uses a longer chain fatty acid, the principle can be extended to acetic acid, providing a green and efficient route to this compound.

Table 1: Comparison of Amidation Approaches for this compound Synthesis

| Method | Acetylating Agent/Activating Agent | Key Conditions | Advantages |

|---|---|---|---|

| Direct Selective N-Acetylation | Acetic anhydride | Controlled pH (near neutral), low temperature (e.g., 0°C) nih.gov | Simple, one-step process. |

| Mixed Anhydride Method | Acetic acid, pivaloyl chloride google.com | Anhydrous conditions, presence of a tertiary amine base (e.g., triethylamine) | High selectivity for N-acylation, good yields. |

| Enzymatic Acylation | Acetic acid, immobilized lipase | Specific solvent system (e.g., organic solvent), controlled temperature | High chemoselectivity, environmentally friendly. |

Protective Group Strategies in the Synthesis of Dihydroxypropyl-Containing Amides

To circumvent the challenges of chemoselectivity in the direct amidation of 3-amino-1,2-propanediol, a more robust and often higher-yielding approach involves the use of protecting groups for the diol functionality. This strategy ensures that only the amino group is available for acylation.

A common and effective method for protecting 1,2-diols is the formation of a cyclic acetonide (isopropylidene ketal). wikipedia.orgorganic-chemistry.org 3-Amino-1,2-propanediol can be reacted with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 4-(aminomethyl)-2,2-dimethyl-1,3-dioxolane. organic-chemistry.org This protected intermediate has a free primary amine and protected hydroxyl groups.

Once the diol is protected, the N-acetylation can be carried out using standard and high-yielding amidation conditions without the risk of O-acylation. Reagents such as acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) can be used to efficiently form the acetamide.

The final step in this strategy is the deprotection of the acetonide to regenerate the free diol. Acetonides are stable to basic and nucleophilic conditions but are readily cleaved by treatment with aqueous acid. wikipedia.org This allows for the selective removal of the protecting group without affecting the newly formed amide bond, yielding the final product, this compound.

Table 2: Protective Group Strategy for this compound Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Formation of Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH), anhydrous solvent. organic-chemistry.org | 4-(Aminomethyl)-2,2-dimethyl-1,3-dioxolane |

| 2. Acetylation | Amide Bond Formation | Acetic anhydride or acetyl chloride, base (e.g., triethylamine), anhydrous solvent. | N-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)acetamide |

| 3. Deprotection | Acetonide Cleavage | Dilute aqueous acid (e.g., HCl, TFA), room temperature or gentle heating. wikipedia.org | This compound |

This protective group strategy, while involving more steps than direct acylation, often provides a more reliable and scalable route to this compound and its analogs, ensuring high purity and yield of the final product.

Elucidation of Chemical Reactivity and Transformation Pathways for N 2,3 Dihydroxypropyl Acetamide Derivatives

Hydrolysis Mechanisms of the Acetamide (B32628) Bond

The amide bond in N-(2,3-dihydroxypropyl)acetamide, while generally stable, can undergo hydrolysis to yield acetic acid and 1-amino-2,3-propanediol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. patsnap.comlibretexts.org

Acid-Catalyzed Hydrolysis

Mechanism of Acid-Catalyzed Amide Hydrolysis

< div class="table-container">

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the acetamide is protonated by an acid catalyst (e.g., H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule attacks the now highly electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. |

| 4. Elimination | The C-N bond cleaves, and the amine (1-amino-2,3-propanediol) is eliminated as a neutral leaving group. |

| 5. Deprotonation | The protonated carboxylic acid is deprotonated by water to yield acetic acid and regenerate the acid catalyst. |

Base-Catalyzed (or Base-Promoted) Hydrolysis

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis proceeds via a different pathway. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. patsnap.comyoutube.com This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion (⁻NH-R), which is a very poor leaving group. However, this is immediately followed by an acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid. The final products, after an aqueous workup, are the carboxylate salt (e.g., sodium acetate) and the neutral amine (1-amino-2,3-propanediol). youtube.comyoutube.com

Mechanism of Base-Catalyzed Amide Hydrolysis

< div class="table-container">

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A hydroxide ion (OH⁻) directly attacks the carbonyl carbon. |

| 2. Tetrahedral Intermediate | A tetrahedral intermediate with a negative charge on the oxygen is formed. |

| 3. Elimination | The intermediate collapses, reforming the carbonyl double bond and eliminating the amide anion. |

| 4. Proton Transfer | The highly basic amide anion deprotonates the carboxylic acid to form a carboxylate and the neutral amine. |

Esterification Reactions Involving Dihydroxyl Groups

The two hydroxyl groups on the propyl chain of this compound can undergo esterification to form mono- or di-esters. The choice of method and reaction conditions can influence the selectivity and yield of the ester products.

A primary method for this transformation is the Fischer-Speier esterification . wikipedia.org This reaction involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, often by azeotropic distillation. organic-chemistry.org Depending on the stoichiometry of the reagents, either mono- or di-esterification can be achieved. organic-chemistry.org

Another effective method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction of this compound with an acyl chloride is generally rapid and irreversible, often conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netyoutube.com This method avoids the equilibrium limitations of Fischer esterification. libretexts.org

A study has also reported the synthesis of related N-(2,3-dihydroxypropyl)arylamides through a key step involving oxidative esterification. manchester.ac.uk

Comparison of Esterification Methods

< div class="table-container">

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Carboxylic Acid, Alcohol (diol), Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water wikipedia.orgorganic-chemistry.org | Uses simple, inexpensive reagents. wikipedia.org | Reversible equilibrium; requires forcing conditions. organic-chemistry.org |

| Acyl Chloride | Acyl Chloride, Alcohol (diol), Base (e.g., Pyridine) | Often at low temperature or room temperature researchgate.netyoutube.com | Fast and irreversible reaction. libretexts.org | Acyl chlorides are moisture-sensitive and corrosive. libretexts.org |

| Acid Anhydride (B1165640) | Acid Anhydride, Alcohol (diol) | Warming, sometimes with a catalyst chemguide.co.uk | Cleaner reaction than with acyl chlorides (byproduct is a carboxylic acid). | Slower than with acyl chlorides. chemguide.co.uk |

Electrophilic and Nucleophilic Reaction Profiles of the Dihydroxypropyl Moiety

The dihydroxypropyl group imparts both nucleophilic and electrophilic character to the molecule.

Nucleophilic Profile The oxygen atoms of the primary and secondary hydroxyl groups possess lone pairs of electrons, making them nucleophilic centers. libretexts.orglibretexts.org These hydroxyl groups can act as nucleophiles, attacking various electrophiles. For example, in the esterification reactions described above, the hydroxyl groups attack the electrophilic carbon of the carboxylic acid or its derivatives. chemistrysteps.com They can also participate in other nucleophilic reactions, such as ether synthesis (e.g., Williamson ether synthesis) if first deprotonated with a strong base to form more potent alkoxide nucleophiles. The nucleophilicity of these hydroxyl groups is influenced by the solvent; in protic solvents, smaller, more electronegative atoms are heavily solvated, which can reduce their nucleophilicity compared to larger, more polarizable atoms. stackexchange.comkhanacademy.org

Electrophilic Profile While the hydroxyl oxygens are nucleophilic, the carbon atoms to which they are attached (C2 and C3 of the propyl chain) are potential electrophilic sites. This electrophilicity can be enhanced by converting the hydroxyl group into a better leaving group. For instance, protonation of a hydroxyl group under acidic conditions creates a good leaving group (water), allowing the corresponding carbon to be attacked by a nucleophile in an Sₙ1 or Sₙ2 reaction. Alternatively, the hydroxyl groups can be converted to tosylates or other sulfonate esters, which are excellent leaving groups, rendering the attached carbons highly susceptible to nucleophilic attack.

Rearrangement Reactions Involving this compound Substructures (e.g., Smiles Rearrangement)

The structure of this compound does not lend itself directly to common intramolecular rearrangements like the Smiles rearrangement. However, suitable derivatization can create substrates capable of undergoing such transformations.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr). manchester.ac.uknih.govdalalinstitute.com The classic reaction requires three components within the same molecule:

An activated aromatic ring (the electrophile), typically containing electron-withdrawing groups (e.g., -NO₂) ortho or para to the reaction site. chemistry-reaction.comwikipedia.org

A leaving group (X) attached to the aromatic ring.

A nucleophilic group (Y) connected to the leaving group by a linker chain. dalalinstitute.comchemistry-reaction.com

The mechanism involves the nucleophile (Y) attacking the aromatic ring at the carbon bearing the leaving group (an ipso attack) to form a spirocyclic intermediate known as a Meisenheimer complex. manchester.ac.uknumberanalytics.com Subsequent cleavage of the bond between the ring and the original leaving group (X) completes the rearrangement.

To make a derivative of this compound undergo a Smiles rearrangement, one of its hydroxyl groups could be used as the nucleophile. This would require attaching an activated aryl system via an ether or sulfone linkage. For example, reacting the diol with 2,4-dinitrochlorobenzene would attach a suitable aromatic group. Deprotonation of the remaining free hydroxyl group with a base would generate a potent nucleophile, which could then attack the dinitrophenyl ring, displacing the ether oxygen in a classic Smiles rearrangement. chemistry-reaction.comnumberanalytics.com Novel methods have also demonstrated the synthesis of β-amino alcohols via a two-step Smiles rearrangement process. figshare.comacs.org

Hypothetical Smiles Rearrangement of an this compound Derivative

< div class="table-container">

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Derivatization | React this compound with an activated aryl halide (e.g., 2,4-dinitrofluorobenzene) to form an aryl ether. | N-[2-hydroxy-3-(2,4-dinitrophenoxy)propyl]acetamide |

| 2. Deprotonation | Add a base (e.g., NaH) to deprotonate the remaining secondary hydroxyl group, creating a potent alkoxide nucleophile. | Sodium alkoxide intermediate |

| 3. Intramolecular Attack | The internal alkoxide attacks the C1 position of the dinitrophenyl ring (ipso attack). | Spirocyclic Meisenheimer complex |

| 4. Rearrangement | The C-O bond of the original ether linkage breaks, completing the rearrangement. | Rearranged isomeric ether product |

Design and Development of N 2,3 Dihydroxypropyl Acetamide Based Analogues and Conjugates

Structural Modifications and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgashp.org For derivatives of N-(2,3-dihydroxypropyl)acetamide, SAR studies have been pivotal in the development of specialized molecules, most notably in the field of diagnostic imaging.

A prominent example is the nonionic X-ray contrast agent, Ioxilan. nih.govwikipedia.org The design of Ioxilan was a direct result of systematic structural modifications aimed at optimizing the physicochemical properties of iodinated contrast media. The core challenge in this field is to increase the iodine concentration for better X-ray attenuation while minimizing the osmolality of the solution to reduce adverse effects such as vascular pain. nih.govnih.gov

Key structural features and their impact on activity in Ioxilan:

| Structural Moiety | Contribution to Activity |

| Tri-iodinated benzene (B151609) ring | Provides high X-ray attenuation for imaging contrast. |

| N-(2,3-dihydroxypropyl)acetamido group | Enhances hydrophilicity and contributes to low osmolality. |

| N-(2-hydroxyethyl) and N'-(2,3-dihydroxypropyl) isophthalamide (B1672271) arms | Further increase water solubility and reduce toxicity. |

By systematically modifying the side chains on the tri-iodinated benzene ring and incorporating hydrophilic moieties like this compound, researchers were able to develop a low-osmolar contrast agent with improved patient tolerance compared to earlier ionic and high-osmolar nonionic agents. nih.govnih.gov This demonstrates a clear SAR where the introduction of multiple hydroxyl groups via the dihydroxypropylacetamide side chain leads to a desirable biological outcome.

Exploration of N-Substituted Acetamide (B32628) Derivatives

The synthesis of N-substituted acetamide derivatives is a common strategy in medicinal chemistry to explore new chemical space and identify compounds with novel biological activities. indexcopernicus.comnih.gov The general approach involves the reaction of an amine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). In the context of this compound, further substitution can occur at the nitrogen atom, though this is less common than modifications of the hydroxyl groups or attachment to a larger molecular scaffold.

More frequently, the N-(2,3-dihydroxypropyl)amino group is itself the "N-substituent" on a more complex acyl group. The synthesis of Ioxilan provides a relevant example, where 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is acylated to introduce the acetamido group. researchgate.net

General synthetic strategies for N-substituted acetamides that can be conceptually applied include:

Reaction of an amine with an acyl halide: This is a direct and efficient method for forming the amide bond. For instance, reacting 3-aminopropane-1,2-diol with acetyl chloride would yield this compound.

Amidation using a carboxylic acid and a coupling agent: This method is common when the acyl group is part of a more complex molecule.

While specific research on a wide range of N-substituted derivatives of this compound is not extensively documented in publicly available literature, the principles of amide synthesis are well-established and allow for the theoretical design of numerous analogues for biological screening. indexcopernicus.commdpi.com

Conjugation Chemistry for Biologically Active Molecules

The this compound moiety can be conjugated to other biologically active molecules to modify their properties, such as solubility, stability, and targeting. mdpi.com The hydroxyl groups on the dihydroxypropyl chain offer convenient points for conjugation.

The synthesis of Ioxilan is a prime example of conjugation chemistry, where the N-(2,3-dihydroxypropyl)acetamido group is part of a larger, complex molecule. The synthesis involves a multi-step process where the core tri-iodinated isophthalamide structure is built, and the various side chains, including those that form the N-(2,3-dihydroxypropyl)acetamido group, are added sequentially. researchgate.net

Synthetic sequence for a key intermediate in Ioxilan synthesis:

Starting Material: 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

Reaction: Acylation of the amino group with acetoxyacetyl chloride.

Hydrolysis: Removal of the acetyl protecting group from the hydroxyl group on the acetamido side chain. researchgate.net

This process demonstrates how the this compound functional group is incorporated into a larger, biologically active molecule. The principles of this conjugation chemistry can be extended to other molecules, such as nucleoside phosphoramidates, to potentially enhance their therapeutic profiles.

Amphiphilic Properties and Their Exploitation in Material Science Applications

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are the building blocks of surfactants and emulsifiers. mdpi.com These compounds can self-assemble in solution to form structures like micelles and vesicles, which have applications in drug delivery, cosmetics, and industrial processes.

While this compound itself is primarily hydrophilic, it can be incorporated into larger molecules to create amphiphilic structures. By attaching a long alkyl chain (a hydrophobic tail) to the this compound headgroup, it is possible to design novel surfactants.

The hydrophilic nature of the this compound moiety is primarily due to the two hydroxyl groups and the amide linkage, which can form hydrogen bonds with water. The hydrophobic part would be the attached alkyl chain.

Hypothetical Amphiphilic Molecule Based on this compound:

| Hydrophilic Headgroup | Hydrophobic Tail |

| This compound | Long alkyl chain (e.g., C12H25) |

Such a molecule would be expected to exhibit surface-active properties, such as reducing the surface tension of water and forming micelles above a certain concentration (the critical micelle concentration). These properties would make it a candidate for use as a surfactant or emulsifier in various material science applications. The design of Ioxilan, while focused on creating a highly water-soluble molecule, inherently involved balancing hydrophilic and hydrophobic regions to achieve the desired properties, a concept central to the behavior of amphiphiles. nih.gov

Advanced Analytical and Spectroscopic Characterization of N 2,3 Dihydroxypropyl Acetamide Compounds

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS offers accurate mass measurements, often to four or five decimal places. nih.govyoutube.com This high degree of accuracy allows for the confident identification of a molecule's elemental formula by minimizing the number of possible molecular formulas for a given mass. youtube.com

HRMS is invaluable in the characterization of N-(2,3-dihydroxypropyl)acetamide and its derivatives, confirming their molecular formula and helping to identify any impurities. nih.gov The technique can distinguish between compounds with the same nominal mass but different elemental compositions, which is critical for purity assessment and the identification of byproducts in a synthesis. nih.gov For instance, in the synthesis of various 2,3-dihydroxypropyl esters, HRMS (ESI/Q-TOF) was used to confirm the elemental composition of the synthesized molecules by comparing the calculated mass of the protonated molecule ([M+H]+) with the experimentally found mass. rsc.org

Table 1: Exemplary HRMS Data for 2,3-Dihydroxypropyl Ester Derivatives

| Compound | Molecular Formula | Calculated Mass ([M+H]+) | Found Mass ([M+H]+) |

| 2,3-Dihydroxypropyl cinnamate | C₁₂H₁₅O₄ | 223.0965 | 223.0916 |

| 2,3-Dihydroxypropyl palmitate | C₁₉H₃₉O₄ | 331.2843 | 331.2802 |

| 2,3-Dihydroxypropyl 3,7-dimethyloct-6-enoate | C₁₃H₂₅O₄ | 245.1747 | 245.1711 |

| 2,3-Dihydroxypropyl 4-hydroxy-3-methoxybenzoate | C₁₁H₁₅O₆ | 243.0863 | 243.0891 |

| 2,3-Dihydroxypropyl furan-2-carboxylate | C₈H₁₁O₅ | 187.0601 | 187.0615 |

This table is populated with data from a study on the synthesis of 2,3-dihydroxypropyl esters and is intended to be interactive. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In this compound, ¹H NMR can be used to identify the signals corresponding to the protons of the dihydroxypropyl group and the acetamide (B32628) moiety. For example, in a study of N,N-bis(2-hydroxyethyl)acetamide, a related compound, ¹H NMR showed distinct signals for the methyl protons and the non-equivalent protons of the two hydroxyethyl (B10761427) groups due to restricted rotation around the amide bond. st-andrews.ac.uk

¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms in a molecule and provides information about their chemical environment. For this compound, ¹³C NMR would show distinct peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the dihydroxypropyl chain. st-andrews.ac.ukhmdb.ca The chemical shifts of these carbons provide confirmatory evidence for the compound's structure.

In a study of various 2,3-dihydroxypropyl esters, both ¹H and ¹³C NMR were used to confirm the structures of the synthesized compounds. rsc.org For instance, the ¹³C NMR spectrum of 2,3-dihydroxypropyl palmitate showed signals at δ = 174.5 (C=O), 70.3 (CHOH), 65.2 (CH₂O), and 63.4 (CH₂OH), confirming the presence of the key functional groups. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a 2,3-Dihydroxypropyl Ester

| Compound: 2,3-Dihydroxypropyl cinnamate |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

This table presents NMR data from a research article on the synthesis of 2,3-dihydroxypropyl esters. rsc.org The data is interactive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglibretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. ucla.edu

For this compound, IR spectroscopy can confirm the presence of key functional groups:

O-H stretch: A broad absorption band in the region of 3550-3200 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups. libretexts.orglibretexts.org

N-H stretch: A medium intensity absorption around 3500-3300 cm⁻¹ is characteristic of the N-H bond in the secondary amide. ucla.edu

C=O stretch (Amide I band): A strong absorption peak typically found between 1690-1630 cm⁻¹ corresponds to the carbonyl group of the amide. ucla.edunih.gov

N-H bend (Amide II band): An absorption in the range of 1570-1470 cm⁻¹ is associated with the N-H bending vibration. nih.gov

C-N stretch (Amide III band): This vibration appears in the 1350-1250 cm⁻¹ region. nih.gov

C-O stretch: Absorptions in the 1320-1210 cm⁻¹ range can be attributed to the C-O bonds of the alcohol groups. libretexts.org

The specific positions and shapes of these bands provide a molecular fingerprint that aids in the identification and purity assessment of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3550 - 3200 | Broad, Strong |

| N-H (Amide) | 3500 - 3300 | Medium |

| C=O (Amide I) | 1690 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1470 | Medium |

| C-N Stretch (Amide III) | 1350 - 1250 | Medium |

| C-O (Alcohol) | 1320 - 1210 | Medium to Strong |

This table is based on general IR spectroscopy principles and data from various sources. libretexts.orgucla.edunih.gov It is intended to be interactive.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By using a suitable column and mobile phase, HPLC can effectively separate this compound from its starting materials, byproducts, and degradation products, allowing for accurate purity determination and quantification. rsc.org

Since this compound possesses a chiral center at the 2-position of the propyl chain, Chiral HPLC is necessary to separate its enantiomers. youtube.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.commdpi.com The ability to separate and quantify the individual enantiomers is critical in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other may be inactive or cause adverse effects. youtube.com Various types of CSPs, such as polysaccharide-based columns, are employed for this purpose, and the separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic solvent chromatography. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. researchgate.net Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups. researchgate.net

GC-MS is particularly useful for the determination of trace-level impurities. nih.govresearchgate.net The gas chromatograph separates the components of the derivatized sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification and quantification. This technique offers high sensitivity and selectivity, making it suitable for analyzing complex matrices. nih.gov

Liquid Chromatography-Electrospray-Mass Spectrometry (LC-ESI-MS) is a highly sensitive and selective technique that couples HPLC with mass spectrometry via an electrospray ionization source. nih.gov ESI allows for the gentle ionization of non-volatile and thermally labile molecules like this compound, making them amenable to mass analysis. visionpublisher.info

For quantitative analysis, LC-ESI-MS is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first stage of a tandem mass spectrometer. This precursor ion is then fragmented, and a specific product ion is monitored in the second stage. This two-stage filtering process significantly reduces background noise and enhances the selectivity and sensitivity of the analysis, making it ideal for the quantification of N-(2,a3-dihydroxypropyl)acetamide and its related substances, even at very low concentrations in complex mixtures. nih.gov

Investigation of Biochemical and Cellular Interactions of N 2,3 Dihydroxypropyl Acetamide Analogues

In Vitro Enzyme Inhibition and Modulation Studies

The structural motif of N-(2,3-dihydroxypropyl)acetamide, particularly its hydroxyl groups, allows for interactions with various enzymes, influencing their activity. These interactions are often mediated by hydrogen bonding with amino acid residues in the enzyme's active site, leading to modulation of the enzyme's function.

Derivatives of 2-aza-2,3-dihydrosqualene, which can be considered structural analogues of this compound in the context of mimicking carbocationic intermediates, have been shown to be effective and specific inhibitors of 2,3-oxidosqualene (B107256) cyclases in both animal and plant systems. nih.gov The inhibitory action of these molecules is attributed to their positively charged state and is sensitive to steric factors around the nitrogen atom. nih.gov

In the realm of vasopeptidase inhibition, a triple inhibitor of neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE) was developed. This compound, (2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid, demonstrated improved pharmacological activity due to its structural adaptation to the enzymes' active sites. nih.gov

Furthermore, certain acetamide (B32628) derivatives have been identified as potent antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory diseases. nih.gov For instance, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide emerged as a highly potent P2Y14R antagonist with an IC50 of 0.6 nM. nih.gov

Table 1: In Vitro Enzyme and Receptor Modulation by this compound Analogues

| Compound/Analogue Class | Target Enzyme/Receptor | Observed Effect | Reference |

| 2-Aza-2,3-dihydrosqualene derivatives | 2,3-Oxidosqualene cyclase | Inhibition | nih.gov |

| (2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid | Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE), Endothelin-Converting Enzyme (ECE) | Inhibition | nih.gov |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor (P2Y14R) | Antagonism (IC50 = 0.6 nM) | nih.gov |

Biochemical Pathway Perturbations by Dihydroxypropyl-Containing Acetamides

The presence of the dihydroxypropyl acetamide moiety can significantly influence biochemical pathways. In the context of cancer, pimasertib, a MEK1/2 inhibitor, incorporates (S)-N-(2,3-dihydroxypropyl)acetamide as a side chain. This structural feature is crucial for optimizing kinase binding and oral bioavailability, thereby targeting the MAPK pathway in various cancers.

In the study of gouty arthritis, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was found to inhibit the inflammatory response induced by monosodium urate. nih.gov This compound was shown to decrease the release of inflammatory factors and inhibit cell pyroptosis by modulating the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov

Receptor Binding and Ligand-Target Interactions

The ability of this compound and its analogues to bind to specific receptors is a key aspect of their biological activity. The hydroxyl groups on the dihydroxypropyl moiety are capable of forming hydrogen bonds with receptor proteins, thereby influencing their conformation and function.

For example, N-substituted acetamide derivatives have been designed as potent antagonists for the P2Y14 receptor. nih.gov Molecular docking and crystallographic overlap studies were employed to guide the design of these antagonists, leading to the discovery of compounds with high binding affinity and selectivity for P2Y14R. nih.gov

Preclinical Biological Activity Profiling in In Vitro and Non-Human In Vivo Models

Antimicrobial Properties

Several acetamide derivatives have demonstrated notable antimicrobial activity in preclinical studies. nih.govresearchgate.net A series of hybrid compounds combining 2-mercaptobenzothiazole (B37678) with various aryl amines showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some of these compounds also exhibited promising antibiofilm potential. nih.gov

Another study investigated the antimicrobial properties of p-acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) and found it to be effective against a range of bacteria and fungi. nih.gov In silico analysis suggested that the antimicrobial effect of these compounds may be due to their interaction with DNA ligase. nih.gov Derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one containing acetamide substituents have also been synthesized and shown to possess antimicrobial activity, with docking studies suggesting tRNA (Guanine37-N1)-methyltransferase (TrmD) as a potential target. nuph.edu.ua The global preclinical pipeline for antibacterial agents includes a variety of small molecules, with a focus on developing new chemical classes and targeting novel bacterial pathways. nih.govun.org

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

| Compound/Analogue Class | Target Organisms | Potential Mechanism of Action | Reference |

| 2-Mercaptobenzothiazole-acetamide hybrids | Gram-positive and Gram-negative bacteria | Inhibition of bacterial kinases and DNA gyrases | nih.govresearchgate.net |

| p-Acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) | Bacteria and fungi | Interaction with DNA ligase | nih.gov |

| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one acetamide derivatives | Bacteria | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) | nuph.edu.ua |

Anti-inflammatory Effects

The anti-inflammatory potential of acetamide derivatives has been explored in several preclinical models. N-(2-hydroxy phenyl) acetamide was shown to possess anti-arthritic and anti-inflammatory properties in a rat model of adjuvant-induced arthritis. nih.gov This compound significantly retarded the increase in paw edema and reduced the serum levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov It also modulated oxidative stress markers, contributing to its anti-inflammatory activity. nih.gov Further studies confirmed that N-(2-hydroxyphenyl) acetamide (NA-2) ameliorated disease severity in arthritic rats, reduced nociceptive sensation, and was associated with improved histology and decreased expression of serum proinflammatory cytokines. nih.gov

Other studies on various thiophene (B33073) and acetamide derivatives have also demonstrated anti-inflammatory activity in both acute and chronic inflammation models in rats. nih.govnjppp.comresearchgate.net Additionally, 3-dehydroxyceanothetric acid 2-methyl ester, isolated from Ziziphus jujuba, exhibited antioxidant and anti-inflammatory effects against cisplatin-induced kidney epithelial cell death by inhibiting key inflammatory pathways. nih.gov

Anticancer Activity Mechanisms (e.g., G-quadruplex DNA targeting)

A significant area of research for this compound analogues is their potential as anticancer agents, particularly through the targeting of G-quadruplex DNA structures. nih.gov G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of nucleic acids, such as in telomeres and oncogene promoters, and are considered promising targets for cancer therapy. mdpi.comnih.govmdpi.comnih.govarizona.edu

Chiral platinum(II) complexes incorporating a 4-(2,3-dihydroxypropyl)-formamide oxo-aporphine (FOA) ligand have been synthesized and shown to exhibit anticancer activity. nih.gov These complexes act as potential telomerase inhibitors by targeting c-myc and human telomeric G-quadruplex DNA. nih.gov The S-enantiomer of the complex, in particular, displayed higher binding affinities for telomeric and c-myc G-quadruplex DNA, leading to increased senescence and apoptosis in tumor cells. nih.gov In vivo studies in xenograft mouse models demonstrated that this complex could effectively inhibit tumor growth. nih.gov

The strategy of targeting G-quadruplexes is being explored with various small molecules. mdpi.comnih.gov For instance, N2-aryl deoxyguanosine-modified oligonucleotides designed to form G-quadruplexes have shown enhanced stability and potent antiproliferative activity in prostate cancer cells by targeting the STAT3 dimer. nih.gov The involvement of RNA G-quadruplexes in diseases like cancer and neurodegenerative disorders also makes them attractive therapeutic targets. rug.nl

Metabolic Pathway Intermediates and Biomarker Research (e.g., Hemoglobin Adducts of Glycidol)

The complete metabolic pathway of this compound has not been extensively detailed in publicly available scientific literature. However, based on the known metabolic routes of structurally related compounds, such as amides and propanediol (B1597323) derivatives, a hypothetical metabolic pathway can be proposed. The primary metabolic transformations would likely involve hydrolysis of the amide bond and oxidation of the diol group.

One potential metabolic route is the hydrolysis of the acetamide, which would yield acetic acid and 3-amino-1,2-propanediol (B146019). This reaction is a common metabolic pathway for many amide-containing compounds in vivo. Another possibility is the oxidation of the primary and secondary alcohol groups of the dihydroxypropyl moiety. These oxidative processes could lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

In a related area of biomarker research, the formation of hemoglobin adducts from similar small molecules has been a subject of significant investigation. Glycidol (B123203), a compound structurally related to the dihydroxypropyl moiety, is known to form adducts with hemoglobin. Specifically, the reaction of glycidol with the N-terminal valine of hemoglobin results in the formation of N-(2,3-dihydroxypropyl)valine (diHOPr-Val). This adduct has been established as a reliable biomarker for assessing internal exposure to glycidol, which can be formed from glycidyl (B131873) esters found in some processed foods. google.comgoogle.com The formation of diHOPr-Val is a specific indicator of the bioavailability of glycidol and its capacity to react with macromolecules. google.com While this compound itself is not glycidol, the study of glycidol's hemoglobin adducts provides a valuable framework for understanding how small, reactive molecules with a 2,3-dihydroxypropyl group can interact with biological macromolecules, which is a crucial aspect of biomarker research.

| Hypothetical Metabolic Reaction | Potential Metabolites | Enzyme Class (Postulated) |

| Amide Hydrolysis | Acetic acid, 3-Amino-1,2-propanediol | Amidases |

| Primary Alcohol Oxidation | N-(2-hydroxy-3-oxopropyl)acetamide | Alcohol Dehydrogenase |

| Secondary Alcohol Oxidation | N-(3-hydroxy-2-oxopropyl)acetamide | Alcohol Dehydrogenase |

Corrosion Inhibition Mechanisms

While specific studies on the corrosion inhibition properties of this compound are not widely available, its chemical structure suggests potential mechanisms for protecting metals, such as steel, from corrosion, particularly in acidic environments. The molecule possesses both hydroxyl (-OH) and amide (-CONH-) functional groups, which are known to be active in corrosion inhibition. researchgate.net

The primary mechanism of corrosion inhibition by organic compounds like this compound is typically through adsorption onto the metal surface. mdpi.com This adsorption process can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (in this case, oxygen and nitrogen) and the vacant d-orbitals of the metal. researchgate.net

The presence of oxygen and nitrogen atoms in the hydroxyl and amide groups of this compound makes it a potential candidate for effective adsorption on a metal surface. These heteroatoms can act as active centers for adsorption, leading to the formation of a protective film that isolates the metal from the corrosive medium. mdpi.com Polyhydroxy compounds, in general, have been noted for their corrosion inhibition properties, which are attributed to their ability to form stable complexes with metal ions on the surface. google.comepo.org

The amide group can also contribute significantly to the inhibition process. Amides have been shown to be effective corrosion inhibitors for steel in various acidic media. researchgate.net The effectiveness of amide compounds as corrosion inhibitors is often related to the electronic properties and the steric hindrance of the molecule. The planarity of the amide group can facilitate its adsorption onto the metal surface. Furthermore, the presence of multiple functional groups in this compound could lead to a more stable and dense protective layer, potentially through intermolecular hydrogen bonding within the adsorbed layer.

| Inhibitor Type | Example Compound | Metal | Inhibition Efficiency (%) | Corrosive Medium |

| Amide | Acetamide | Mild Steel | Varies with concentration and acid | 0.1N HCl, HNO₃, H₂SO₄ researchgate.net |

| Amide | Benzamide | Mild Steel | Varies with concentration and acid | 0.1N HCl, HNO₃, H₂SO₄ researchgate.net |

| Polyhydroxy | Gluconate | Not specified | Enhanced with cationic compound | High TDS Brines google.com |

| Polyhydroxy | Saccharides | Aluminium | Effective in preventing corrosion | Water and oil emulsions |

Computational Chemistry and Molecular Modeling of N 2,3 Dihydroxypropyl Acetamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic structure and reactivity of N-(2,3-dihydroxypropyl)acetamide.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Fukui indices are another important set of descriptors derived from quantum chemical calculations. They help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density at each atomic site upon the addition or removal of an electron.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.7 eV |

| Ionization Potential | The minimum energy required to remove an electron | 8.5 eV |

| Electron Affinity | The energy released when an electron is added | -1.2 eV |

This table presents illustrative data that would be obtained from quantum chemical calculations. Actual values would be determined by specific computational methods and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape. The presence of a flexible propyl chain and hydroxyl groups suggests that the molecule can adopt various conformations, which can influence its physical properties and biological activity.

By simulating the molecule in a solvent, typically water, over a period of nanoseconds or even microseconds, researchers can observe the transitions between different conformational states. This analysis helps in identifying the most stable or low-energy conformations. Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as biological macromolecules or solvent molecules, providing insights into its binding behavior and solvation properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. In the context of this compound, QSAR models could be developed to predict various properties, such as its solubility, toxicity, or binding affinity to a particular biological target.

To build a QSAR model, a dataset of compounds with known activities or properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. While no specific QSAR studies on this compound are currently available, this methodology would be invaluable for screening and designing new derivatives with desired properties.

Table 2: Illustrative Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape |

| Electronic | Dipole Moment | Polarity of the molecule |

This table provides examples of descriptor types that would be used in a QSAR study. The selection of relevant descriptors is a critical step in building a predictive model.

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. If this compound is being investigated for a potential biological role, docking studies would be instrumental in predicting its binding mode and affinity to a specific target protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Future Prospects and Interdisciplinary Research Avenues for N 2,3 Dihydroxypropyl Acetamide

Emerging Synthetic Methodologies and Green Chemistry Principles

The synthesis of N-(2,3-dihydroxypropyl)acetamide is undergoing a transformation driven by the principles of green chemistry. Traditional synthesis routes are being challenged by innovative methodologies that prioritize sustainability, efficiency, and reduced environmental impact. Researchers are actively exploring enzymatic and chemoenzymatic routes, which offer high selectivity and operate under mild conditions, thereby minimizing energy consumption and waste generation.

Novel Applications in Medicinal Chemistry and Chemical Biology

The distinct chemical properties of this compound make it a molecule of interest in medicinal chemistry and chemical biology. Its high hydrophilicity and potential for hydrogen bonding are being leveraged in the design of novel therapeutic agents and biological probes.

One of the promising applications lies in its use as a scaffold or building block for the synthesis of more complex, biologically active molecules. Its diol and amide groups provide reactive sites for further chemical modifications, allowing for the creation of a diverse library of compounds for drug discovery screening.

A significant area of investigation is its potential role in the development of compounds aimed at restoring the function of mutant proteins. For instance, research into cancer therapeutics has explored compounds that can bind to mutant p53, a tumor suppressor protein, and restore its wild-type activity. google.com The structural features of molecules like this compound could be incorporated into the design of such therapeutic agents, which aim to induce apoptosis or cell cycle arrest in cancer cells. google.com The ability of these compounds to stabilize mutant proteins and recover their DNA binding function is a key aspect of this research. google.com

Advanced Materials Science and Engineering Applications

In the realm of materials science, the hydrophilic and multifunctional nature of this compound is being explored for the creation of advanced materials with tailored properties. Its potential to act as a monomer or a cross-linking agent in polymerization reactions opens up possibilities for the development of novel hydrogels, coatings, and specialty polymers.

The presence of hydroxyl groups makes it a candidate for creating biocompatible and biodegradable materials for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and contact lenses. The ability of these materials to absorb and retain water is a critical property that this compound can impart.

Moreover, its application as a functional additive in existing polymer formulations is being investigated. By incorporating this compound, material scientists can modify surface properties, enhance hydrophilicity, and improve the biocompatibility of various materials, expanding their utility in both industrial and consumer products.

Role in Environmental Chemistry and Biomarker Discovery

The future of this compound also extends into environmental chemistry and the discovery of novel biomarkers. Its high water solubility influences its environmental fate and transport, making it a subject of interest in studies on the environmental impact of water-soluble pollutants. Understanding its biodegradation pathways is crucial for assessing its environmental persistence and developing effective bioremediation strategies.

In the context of biomarker discovery, metabolites and derivatives of this compound could serve as indicators of specific biological processes or exposure to certain environmental agents. Advanced analytical techniques are being employed to detect and quantify such compounds in biological and environmental samples, which could lead to the development of new diagnostic tools and monitoring methods. The identification of this compound or related compounds as biomarkers could have implications for both environmental health assessment and the early detection of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.